molecular formula C7H6BrNO3 B1290230 2-((2-Bromopyridin-3-yl)oxy)acetic acid CAS No. 118650-04-7

2-((2-Bromopyridin-3-yl)oxy)acetic acid

Cat. No. B1290230
CAS RN: 118650-04-7
M. Wt: 232.03 g/mol
InChI Key: UEKYGQXOQQMBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((2-Bromopyridin-3-yl)oxy)acetic acid” is a chemical compound with a molecular weight of 232.03 . It is used in scientific research and has diverse applications, aiding in the synthesis of pharmaceuticals, agrochemicals, and materials.


Molecular Structure Analysis

The molecular formula of “2-((2-Bromopyridin-3-yl)oxy)acetic acid” is C7H6BrNO3 . The structure includes a bromopyridinyl group attached to an acetic acid molecule through an oxygen atom.


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 232.03 . It’s important to note that the properties of a compound can greatly influence its behavior in different contexts.

Scientific Research Applications

Antibacterial Agent Research

The structure of BPAA is similar to that of natural products with known antibacterial properties. As such, it has been used in the development of new antibacterial agents, especially targeting resistant strains of bacteria like methicillin-resistant Staphylococcus aureus (MRSA) .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-bromopyridin-3-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-7-5(2-1-3-9-7)12-4-6(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKYGQXOQQMBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600630
Record name [(2-Bromopyridin-3-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Bromopyridin-3-yl)oxy)acetic acid

CAS RN

118650-04-7
Record name [(2-Bromopyridin-3-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
COC(=O)COc1cccnc1Br
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Synthesis routes and methods II

Procedure details

Methyl [(2-bromo-3-pyridinyl)oxy]acetate (3 g) was stirred with 2N sodium hydroxide (30 ml) in methanol (30 ml) for 2 h. The solution was neutralised to pH 7 by portionwise addition of dowex (50) H+ methanol washed resin pH 7. The resin was filtered off, and the solution was concentrated in vacuo to give the title compound as a white solid (2.8 g), m.p. 172°-174°.
Name
Methyl [(2-bromo-3-pyridinyl)oxy]acetate
Quantity
3 g
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reactant
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30 mL
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reactant
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30 mL
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solvent
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[Compound]
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H+ methanol
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